4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is an organic compound that features a brominated aromatic ring and a morpholinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the bromination of 2-methylphenol followed by a series of reactions to introduce the morpholinone group. One common synthetic route includes:
Bromination: 2-methylphenol is brominated using bromine in the presence of a catalyst such as iron powder.
Formation of Intermediate: The brominated product undergoes further reactions to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the morpholinone ring under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated aromatic ring.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated aromatic ring and morpholinone moiety allow it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound is similar in structure but contains a thiophene ring instead of a morpholinone.
5-Bromo-2-methylphenol: This is a simpler compound with a brominated aromatic ring but lacks the morpholinone group.
Uniqueness
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is unique due to the presence of both a brominated aromatic ring and a morpholinone moiety. This combination imparts specific chemical properties and potential biological activities that are not found in simpler compounds .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(5-bromo-2-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)6-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
XBMUXMRPTMYNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCOCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.